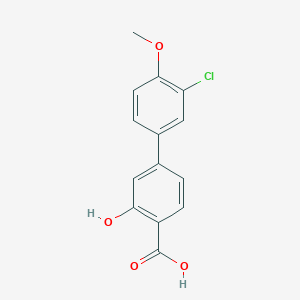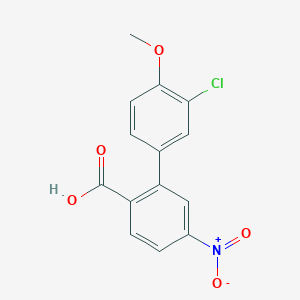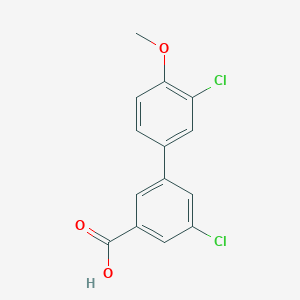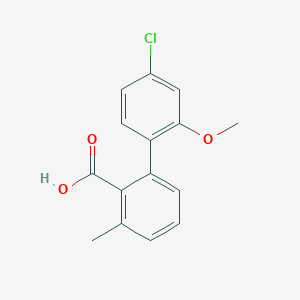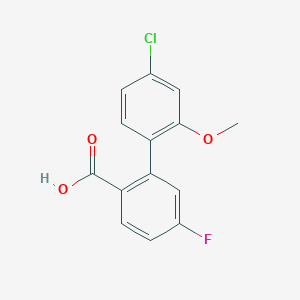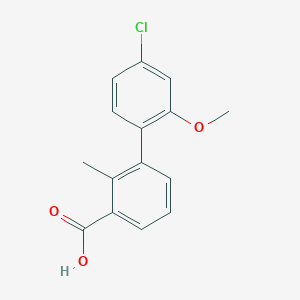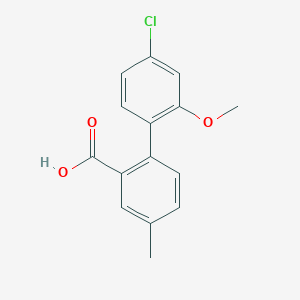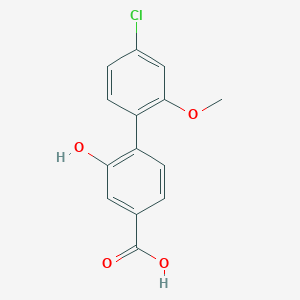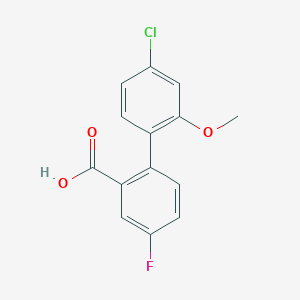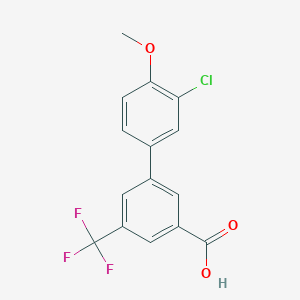
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (abbreviated as 3-CMPT-5-TFA) is an organic compound that belongs to the family of trifluoromethylbenzoic acids. It is a colorless solid with a melting point of 126 °C and a boiling point of 215 °C. 3-CMPT-5-TFA is a highly polar compound, with a high solubility in water and a low solubility in organic solvents. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in biochemical and physiological studies to investigate the pharmacological effects of various compounds. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in lab experiments as a model compound to study the reactivity of trifluoromethylbenzoic acids.
Mecanismo De Acción
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% binds to the active site of AChE and blocks the enzyme’s activity, leading to an accumulation of acetylcholine and an increase in its effects.
Biochemical and Physiological Effects
The inhibition of AChE by 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory and cognitive function, and increased muscle strength. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anticonvulsant, anxiolytic, and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. It is a highly polar compound, which makes it ideal for use in aqueous solutions. Additionally, it has a low boiling point and is stable under a wide range of temperatures and pH levels. However, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a highly reactive compound and can react with other molecules, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are vast and there are many future directions for research. These include further investigation into its effects on the nervous system, its potential use in the development of new drugs, and its use in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and its potential use in other fields such as biotechnology and medicine.
Métodos De Síntesis
3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a two-step process. First, an acid chloride is formed by the reaction of 3-chloro-4-methoxyphenylacetic acid with thionyl chloride in dichloromethane. The acid chloride is then reacted with trifluoroacetic anhydride in dichloromethane to produce 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-3-2-8(7-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJAOBPOVIPPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691063 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-81-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


